molecular formula C18H13FN4S B2748374 2-{5-[1-(4-fluorophenyl)-1H-pyrazol-5-yl]-4-methyl-1,3-thiazol-2-yl}pyridine CAS No. 2062380-05-4

2-{5-[1-(4-fluorophenyl)-1H-pyrazol-5-yl]-4-methyl-1,3-thiazol-2-yl}pyridine

Cat. No. B2748374
CAS RN: 2062380-05-4
M. Wt: 336.39
InChI Key: SWPGPZCLILWPID-UHFFFAOYSA-N
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Description

2-{5-[1-(4-fluorophenyl)-1H-pyrazol-5-yl]-4-methyl-1,3-thiazol-2-yl}pyridine is a synthetic compound that has gained significant attention in scientific research. It belongs to the class of pyrazolyl-thiazolyl-pyridine derivatives and has been synthesized using various methods.

Scientific Research Applications

Anticancer Applications

  • Novel fluoro substituted benzo[b]pyran compounds have shown anticancer activity against human cancer cell lines, including lung, breast, and CNS cancers, at low concentrations compared to reference drugs like 5-fluorodeoxyuridine (Hammam et al., 2005).
  • Pyridine-thiazole hybrid molecules have been synthesized and displayed high antiproliferative activity against various tumor cell lines, showing potential as anticancer agents. These compounds have shown selectivity for cancer cell lines, suggesting a mechanism related to inducing genetic instability in tumor cells (Ivasechko et al., 2022).

Enzyme Inhibition

  • Imidazo[1,2-a]pyridine derivatives have been developed as novel PI3 kinase p110alpha inhibitors, showing potent inhibitory activity and selectivity for p110alpha over other PI3K isoforms. These compounds also inhibited cell proliferation in vitro and suppressed tumor growth in a mouse xenograft model, indicating their potential as cancer therapeutic agents (Hayakawa et al., 2007).

Novel Compound Synthesis

  • Research into the synthesis and reactions of various pyrazole and pyridine derivatives has led to the development of compounds with potential antiviral, antimicrobial, and imaging applications. For instance, certain derivatives have been utilized as fluorescent cellular imaging agents, highlighting their diverse applicability in scientific research (Attaby et al., 2006; Gholami et al., 2021).

Molecular Structure and Properties

  • Studies on Pt(II) complexes with different azole-pyridine-based ligands have investigated the tuning of electronic structures and photophysical properties for applications in OLEDs and mechanoluminescence. These findings underscore the significance of ligand selection in designing materials with desirable electronic and luminescent properties (Huang et al., 2013).

properties

IUPAC Name

5-[2-(4-fluorophenyl)pyrazol-3-yl]-4-methyl-2-pyridin-2-yl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13FN4S/c1-12-17(24-18(22-12)15-4-2-3-10-20-15)16-9-11-21-23(16)14-7-5-13(19)6-8-14/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWPGPZCLILWPID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=N2)C3=CC=NN3C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13FN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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